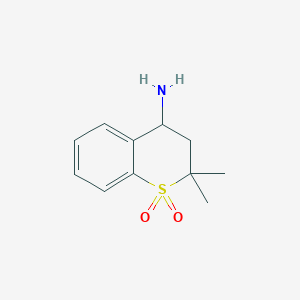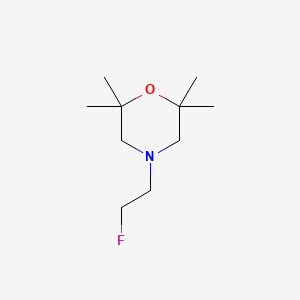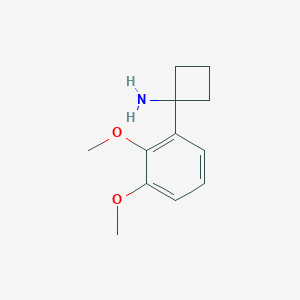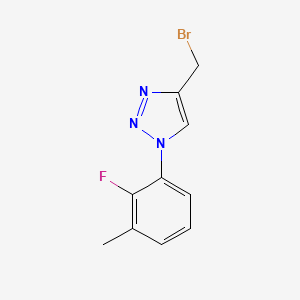
(E)-5,7-Dichloro-N'-hydroxyisoquinoline-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5,7-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide is a chemical compound with notable properties and applications in various scientific fields This compound is characterized by its unique structure, which includes dichloro substitutions and a hydroxyisoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5,7-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method includes the chlorination of isoquinoline derivatives followed by the introduction of the hydroxy and carboximidamide groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (E)-5,7-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems for temperature control, reagent addition, and product isolation is crucial to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5,7-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are frequently used in hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce a variety of functionalized isoquinoline derivatives.
Aplicaciones Científicas De Investigación
(E)-5,7-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers utilize this compound to study its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine: There is ongoing research into its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism by which (E)-5,7-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dichloroisoquinoline: Lacks the hydroxy and carboximidamide groups but shares the dichloroisoquinoline core.
N’-hydroxyisoquinoline-1-carboximidamide: Similar structure but without the dichloro substitutions.
Uniqueness
(E)-5,7-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C10H7Cl2N3O |
|---|---|
Peso molecular |
256.08 g/mol |
Nombre IUPAC |
5,7-dichloro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7Cl2N3O/c11-5-3-7-6(8(12)4-5)1-2-14-9(7)10(13)15-16/h1-4,16H,(H2,13,15) |
Clave InChI |
SOBDPPLSVRMHMB-UHFFFAOYSA-N |
SMILES isomérico |
C1=CN=C(C2=C1C(=CC(=C2)Cl)Cl)/C(=N\O)/N |
SMILES canónico |
C1=CN=C(C2=C1C(=CC(=C2)Cl)Cl)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















